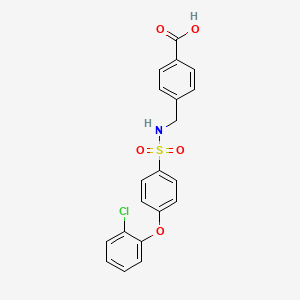

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the CAS Number: 727689-54-5 . It has a molecular weight of 417.87 and its IUPAC name is 4-[({[4-(2-chlorophenoxy)phenyl]sulfonyl}amino)methyl]benzoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=S(NCC1=CC=C(C=C1)C(O)=O)(C(C=C2)=CC=C2OC3=CC=CC=C3Cl)=O . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis

This compound has a boiling point of 598.6±60.0 C at 760 mmHg and a melting point of 194-195 C . It’s recommended to store this compound at room temperature .Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that certain sulfonamides, including derivatives similar to "4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid", show promising antimicrobial properties. For example, studies on 4-(substituted phenylsulfonamido)benzoic acids revealed significant antimicrobial activities, achieved through innovative synthesis methods such as fly-ash:H3PO3 nano catalyst catalyzed condensation under ultrasound irradiation conditions, which yielded more than 90% of the sulfonamides (Dineshkumar & Thirunarayanan, 2019). Another study highlighted the synthesis and antimicrobial evaluation of new bisimidyl sulfonamido ketone compounds containing biologically active segments, including β-lactam drugs, cyclic imide, and sulfonamido groups, which exhibited high biological activity (Fadel & Al-Azzawi, 2021).

Drug Development

Sulfonamides have been explored for their potential in drug development, particularly as selective antagonists for various receptors. One study described the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists, showcasing the synthesis of compounds with optimized antagonist activity and in vivo efficacy (Naganawa et al., 2006). Similarly, the design of 4-substituted sulfonamidobenzoic acid derivatives targeting the Coxsackievirus B3 virus was undertaken, leading to the identification of new compounds with potent antiviral properties (Shetnev et al., 2022).

Synthesis Techniques

Innovative synthesis techniques for sulfonamides and their derivatives have been a significant focus of research. The study on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives presents a general protocol for selectively activating the meta-C–H bond of benzoic acids or their derivatives, offering a tool for step-economical organic synthesis (Li et al., 2016). Another research effort detailed the expeditious synthesis of 4-sulfoalkanoic acids, a class of dianionic-headed surfactants, through a novel strategy, highlighting the versatility of sulfonamide derivatives in material science applications (Jiang & Xu, 2017).

Material Science Applications

The exploration of sulfonamide derivatives extends into material science, particularly in the development of proton exchange membranes for fuel cell applications. A study on the synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membrane usage demonstrated the potential of these materials in offering excellent thermal stability, low water uptake, and high conductivity (Liu et al., 2014).

Safety and Hazards

The compound comes with a warning signal word and has hazard statements H315, H319, H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

4-[[[4-(2-chlorophenoxy)phenyl]sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5S/c21-18-3-1-2-4-19(18)27-16-9-11-17(12-10-16)28(25,26)22-13-14-5-7-15(8-6-14)20(23)24/h1-12,22H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXMPQYOUHHCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711472.png)

![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2711489.png)